molecular formula C11H7BrF2 B6281053 2-bromo-6-(difluoromethyl)naphthalene CAS No. 627526-96-9

2-bromo-6-(difluoromethyl)naphthalene

Cat. No.: B6281053
CAS No.: 627526-96-9
M. Wt: 257.1
InChI Key:
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Description

2-Bromo-6-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom and a difluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(difluoromethyl)naphthalene typically involves the bromination of 6-(difluoromethyl)naphthalene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes or as a precursor for biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-(difluoromethyl)naphthalene depends on its specific application. In coupling reactions, for example, the bromine atom is replaced by a new substituent through a palladium-catalyzed process. The difluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of a difluoromethyl group.

    2,6-Dibromonaphthalene: Contains two bromine atoms on the naphthalene ring.

    6-(Difluoromethyl)naphthalene: Lacks the bromine atom present in 2-bromo-6-(difluoromethyl)naphthalene.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a difluoromethyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

627526-96-9

Molecular Formula

C11H7BrF2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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